molecular formula C22H24N4O5S B2847386 4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-28-9

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2847386
CAS No.: 442881-28-9
M. Wt: 456.52
InChI Key: WTLMOUIEWGPZJY-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is an organic compound containing several functional groups including a benzamide, an oxadiazole ring, a methoxyphenyl group, and an azepane ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. These groups will influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Crystal Structure and Computational Analysis One study focused on the crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with Hirshfeld surface analysis revealing the nature of intermolecular contacts. The findings provide insights into the molecular structure and potential reactive sites for electrophilic and nucleophilic interactions (Kumara et al., 2017).

Anticancer and Antibacterial Activities Another area of research has been the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer properties. For instance, compounds synthesized from Schiff base of the corresponding hydrazide were evaluated for in vitro anticancer activity, showing potential against breast cancer cell lines (Salahuddin et al., 2014). Additionally, the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been studied, with the synthesized compounds tested for antibacterial activity, indicating their potential as antimicrobial agents (Aghekyan et al., 2020).

Nematocidal Activity Furthermore, research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has revealed their nematocidal activities. Compounds from this research showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for the development of nematicides (Liu et al., 2022).

Antidiabetic Screening The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have also been explored. These compounds, characterized by various spectroscopic methods, were evaluated for their α-amylase inhibition assay, showing potential antidiabetic activity (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-30-18-10-6-17(7-11-18)21-24-25-22(31-21)23-20(27)16-8-12-19(13-9-16)32(28,29)26-14-4-2-3-5-15-26/h6-13H,2-5,14-15H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLMOUIEWGPZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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